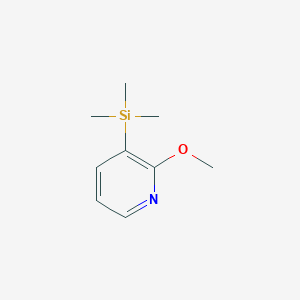
2-Methoxy-3-(trimethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-(trimethylsilyl)pyridine is an organic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a trimethylsilyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(trimethylsilyl)pyridine typically involves the introduction of the trimethylsilyl group to a pyridine derivative. One common method is the reaction of 2-methoxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-3-(trimethylsilyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the pyridine ring.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used for introducing the trimethylsilyl group.
Triethylamine: Acts as a base to facilitate the reaction.
Dichloromethane: An anhydrous solvent to prevent hydrolysis.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyridine ring as one of the aromatic components .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-(trimethylsilyl)pyridine has several applications in scientific research:
Medicine: Research into its potential therapeutic properties and use in drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-(trimethylsilyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the methoxy and trimethylsilyl groups. The methoxy group can donate electron density to the pyridine ring, enhancing its nucleophilicity, while the trimethylsilyl group can act as a protecting group or be replaced by other functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)pyridine: Similar structure but lacks the methoxy group.
3-(Trimethylsilyl)pyridine: Similar structure but lacks the methoxy group at the 2-position.
2-Methoxypyridine: Lacks the trimethylsilyl group.
Uniqueness
2-Methoxy-3-(trimethylsilyl)pyridine is unique due to the combination of the methoxy and trimethylsilyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
112197-01-0 |
|---|---|
Molekularformel |
C9H15NOSi |
Molekulargewicht |
181.31 g/mol |
IUPAC-Name |
(2-methoxypyridin-3-yl)-trimethylsilane |
InChI |
InChI=1S/C9H15NOSi/c1-11-9-8(12(2,3)4)6-5-7-10-9/h5-7H,1-4H3 |
InChI-Schlüssel |
YUJNGPWUIUOJID-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)
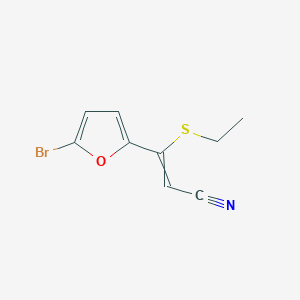
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)


![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)

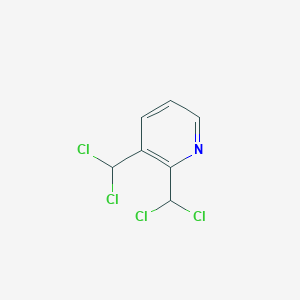
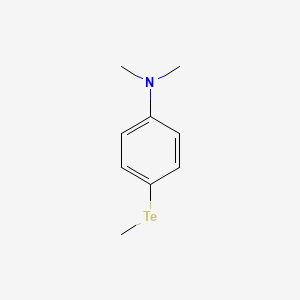
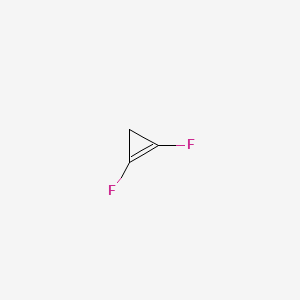
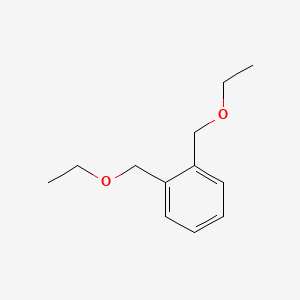
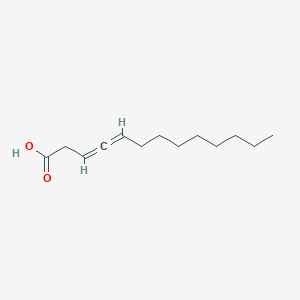
![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
